![molecular formula C7H12O4 B12284634 1,5,7,11-Tetraoxaspiro[5.5]undecane CAS No. 24472-02-4](/img/structure/B12284634.png)
1,5,7,11-Tetraoxaspiro[5.5]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5,7,11-Tetraoxaspiro[5.5]undecane is a chemical compound with the molecular formula C7H12O4. It is characterized by a spiro structure, which means that two rings share a single atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5,7,11-Tetraoxaspiro[5.5]undecane can be synthesized through several methods. One common approach involves the reaction of diols with formaldehyde under acidic conditions to form the spiro compound. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the spiro structure .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of automated systems ensures consistent production and minimizes the risk of contamination .
Análisis De Reacciones Químicas
Types of Reactions
1,5,7,11-Tetraoxaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into simpler molecules.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may require catalysts like palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce simpler hydrocarbons .
Aplicaciones Científicas De Investigación
1,5,7,11-Tetraoxaspiro[5.5]undecane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial materials.
Mecanismo De Acción
The mechanism of action of 1,5,7,11-Tetraoxaspiro[5.5]undecane involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biochemical effects, depending on the target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
- 1,5-Dioxaspiro[5.5]undecane
- 3-Methylene-1,5,7,11-tetraoxaspiro[5.5]undecane
- 1,5,7,11-Tetraoxaspiro[5.5]undecane, 3,9-Dimethylidene-l,5,7,11
Uniqueness
This compound is unique due to its specific spiro structure, which imparts distinct chemical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex molecules and materials .
Propiedades
Número CAS |
24472-02-4 |
|---|---|
Fórmula molecular |
C7H12O4 |
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
1,5,7,11-tetraoxaspiro[5.5]undecane |
InChI |
InChI=1S/C7H12O4/c1-3-8-7(9-4-1)10-5-2-6-11-7/h1-6H2 |
Clave InChI |
PCEBNPHEKQSKKT-UHFFFAOYSA-N |
SMILES canónico |
C1COC2(OC1)OCCCO2 |
Números CAS relacionados |
42954-97-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[2-(benzenesulfonyl)ethyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole](/img/structure/B12284562.png)

![[1,2-Benzenediolato(2)-O,O']oxotitanium](/img/structure/B12284568.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-(2-nitroethyl)-](/img/structure/B12284577.png)

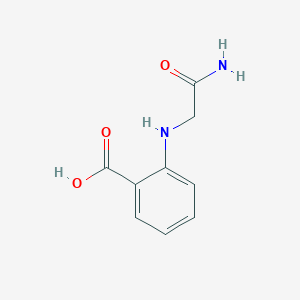
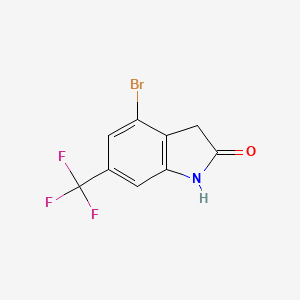
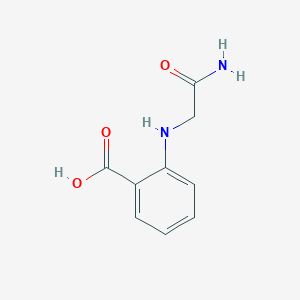
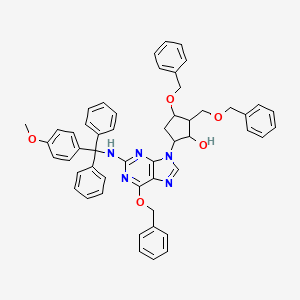
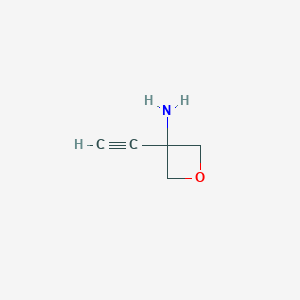
![n-[(3,4-Dimethoxyphenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine](/img/structure/B12284624.png)
![3-(2-Methylpropyl)-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B12284629.png)
